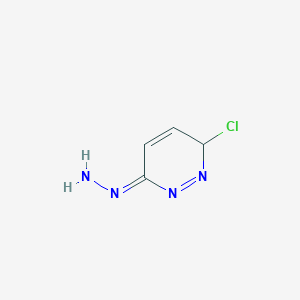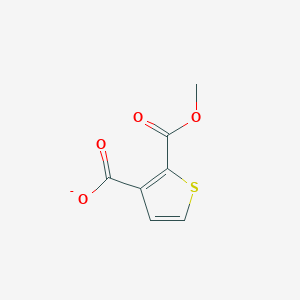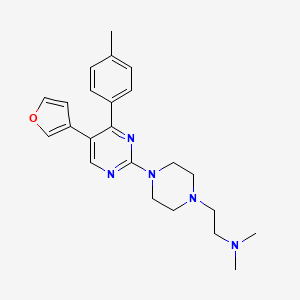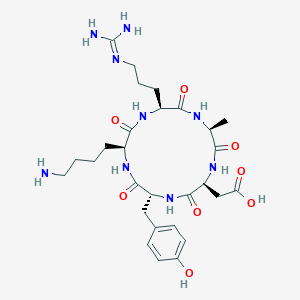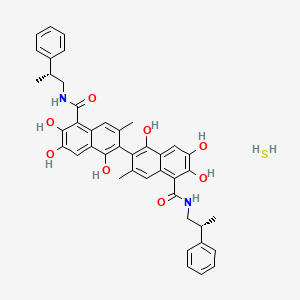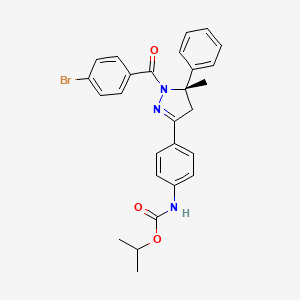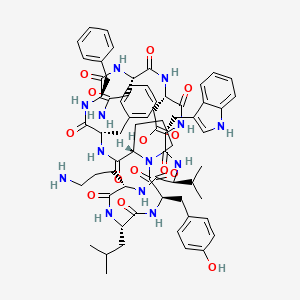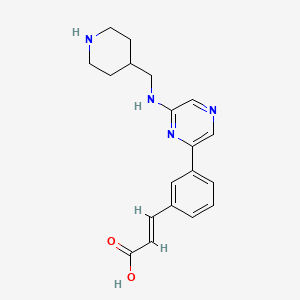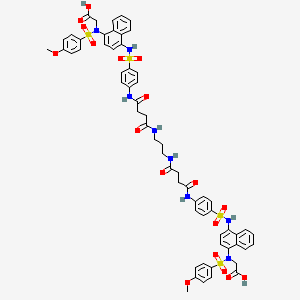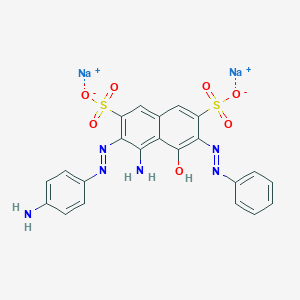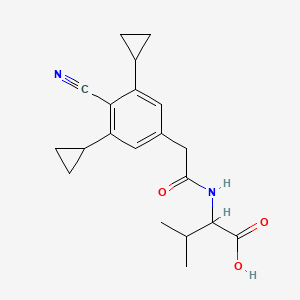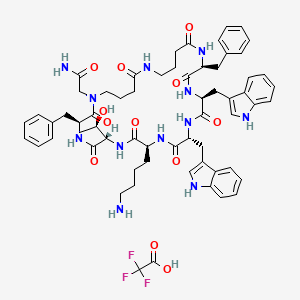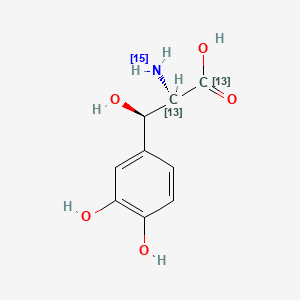
L-threo-Droxidopa-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. This compound is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. The labeling with stable isotopes allows for precise tracking and quantification of individual atoms in metabolic pathways, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor compounds that are enriched with these isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions within the molecule. Common reagents used in the synthesis include isotopically labeled starting materials, catalysts, and solvents that facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the isotopic enrichment and chemical purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
L-threo-Droxidopa-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of the compound in various chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-threo-Droxidopa: The non-labeled version of the compound.
D,L-threo-Droxidopa: A racemic mixture of the compound.
L-threo-Dihydroxyphenylserine: Another derivative with similar properties.
Uniqueness
L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic fate of the compound is crucial .
Eigenschaften
Molekularformel |
C9H11NO5 |
|---|---|
Molekulargewicht |
216.17 g/mol |
IUPAC-Name |
(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
InChI-Schlüssel |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


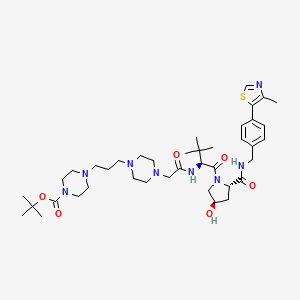
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
